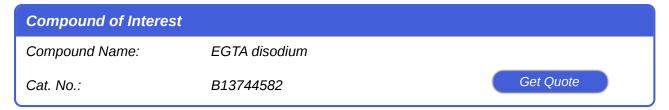


Application Notes and Protocols for Creating Calcium-Free Medium Using EGTA Disodium

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EGTA (ethylene glycolbis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium salt to prepare calcium-free media for various research applications. This document includes detailed protocols, quantitative data on the effects of EGTA, and visual representations of relevant pathways and workflows.

Introduction to EGTA Disodium as a Calcium Chelator

EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] This specificity makes it an invaluable tool in biological research, where it is often necessary to create a calcium-free environment to study the role of calcium in cellular processes. Unlike EDTA, EGTA has a significantly lower affinity for magnesium ions (Mg²⁺), which is advantageous as Mg²⁺ is typically present at much higher concentrations in biological systems and is an essential cofactor for many enzymes.[1]

By binding to free Ca²⁺ in a solution, EGTA effectively reduces the concentration of bioavailable calcium, allowing researchers to investigate a wide range of calcium-dependent phenomena, including:

 Signal Transduction: Elucidating the role of calcium as a second messenger in various signaling pathways.



- Cell Adhesion and Motility: Studying the involvement of calcium in cell-cell and cell-matrix interactions.
- Enzyme Kinetics: Determining the calcium dependence of enzymatic reactions.
- Apoptosis and Cell Viability: Investigating the role of calcium in programmed cell death and cell survival.

Quantitative Data EGTA Disodium Concentration and Resulting Free Calcium Levels

The final concentration of free Ca²⁺ in a solution after the addition of **EGTA disodium** is dependent on several factors, including the initial Ca²⁺ concentration, the concentration of EGTA added, the pH, and the temperature of the solution. The following table provides an estimation of the required **EGTA disodium** concentration to achieve specific free calcium levels in a standard cell culture medium like DMEM, which typically contains approximately 1.8 mM Ca²⁺.[2]

Initial Ca²+ in Medium (mM)	EGTA Disodium Added (mM)	Estimated Final Free Ca²+	
1.8	1.8	Micromolar (μM) range	
1.8	2.0	Nanomolar (nM) range	
1.8	5.0	Low Nanomolar (nM) range	
1.8	10.0	Picomolar (pM) range	

Note: These are estimations. For precise determination of free Ca²⁺, direct measurement using a calcium-selective electrode or calculation using specialized software that takes into account the binding constants of all ions in the solution is recommended.

Impact of EGTA Disodium on Cell Viability



Prolonged exposure to a calcium-free environment can impact cell viability and induce apoptosis in a cell-type-dependent manner. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides representative IC50 values for **EGTA disodium** on different cell lines, illustrating its potential cytotoxic effects.

Cell Line	Assay	Incubation Time	IC50 of EGTA Disodium (mM)
Human Gingival Fibroblasts	MTT Assay	24 hours	~ 5 mM
PC12 Cells	LDH Assay	24 hours	~ 2-4 mM
Jurkat Cells	Trypan Blue Exclusion	48 hours	~ 3 mM

Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions. It is crucial to determine the optimal, non-toxic concentration of **EGTA disodium** for your specific cell type and experimental duration.

Experimental Protocols Preparation of a 0.5 M EGTA Disodium Stock Solution (pH 8.0)

Materials:

- EGTA disodium salt (M.W. varies depending on hydration, check the manufacturer's specifications)
- High-purity, deionized water
- 1 M NaOH solution
- pH meter
- Sterile filter (0.22 μm)



Sterile storage bottles

Protocol:

- Weigh out the appropriate amount of EGTA disodium salt to make a 0.5 M solution. For example, for 100 mL of solution, use the corresponding grams based on the molecular weight.
- Add the EGTA disodium salt to approximately 80 mL of deionized water in a beaker with a stir bar.
- **EGTA disodium** will not fully dissolve at neutral pH. While stirring, slowly add 1 M NaOH dropwise to the solution.
- Monitor the pH continuously with a calibrated pH meter. Continue adding NaOH until the EGTA disodium is completely dissolved and the pH of the solution reaches 8.0.
- Once the desired pH is reached and the solution is clear, transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 100 mL.
- Sterilize the 0.5 M EGTA stock solution by passing it through a 0.22 μm sterile filter.
- Aliquot the sterile stock solution into smaller, single-use volumes and store at 4°C for short-term use or -20°C for long-term storage.

Preparation of Calcium-Free DMEM from Powder

Materials:

- DMEM powder (without calcium chloride if available; otherwise, standard DMEM powder can be used)
- High-purity, deionized water
- Sodium bicarbonate (NaHCO₃)
- 0.5 M EGTA Disodium stock solution (pH 8.0)



- 1 M HCl and 1 M NaOH for pH adjustment
- Sterile filter (0.22 μm)
- Sterile storage bottles

Protocol:

- Prepare the DMEM solution according to the manufacturer's instructions, omitting the calcium chloride if the powder formulation allows. If using standard DMEM powder, the calcium will be chelated in a subsequent step.
- Dissolve the DMEM powder and sodium bicarbonate in approximately 90% of the final volume of deionized water.
- If your DMEM powder contains calcium (standard DMEM has ~1.8 mM CaCl₂), calculate the volume of 0.5 M EGTA disodium stock solution needed to chelate the calcium. To achieve a final concentration of 2.0 mM EGTA, add 4 mL of the 0.5 M stock solution per liter of medium. This will result in a slight excess of EGTA to ensure maximal calcium chelation.
- Add the calculated volume of the sterile 0.5 M EGTA disodium stock solution to the DMEM solution and mix thoroughly.
- Adjust the pH of the medium to the desired level (typically 7.2-7.4 for most cell cultures)
 using 1 M HCl or 1 M NaOH. Be aware that the addition of EGTA can slightly alter the pH.
- Add deionized water to reach the final volume.
- Sterilize the calcium-free DMEM by filtering it through a 0.22 μm sterile filter.
- Store the sterile, calcium-free medium at 4°C.

Experimental Example: Investigating the Role of Extracellular Calcium in Histamine-Induced Intracellular Calcium Signaling in Epithelial Cells



This protocol is based on studies examining the effects of extracellular calcium on intracellular calcium release.[3][4]

Materials:

- Epithelial cells (e.g., A549, BEAS-2B) cultured on glass coverslips
- Calcium-free DMEM (prepared as described in Protocol 3.2)
- Standard DMEM (containing 1.8 mM Ca²⁺)
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- Histamine stock solution
- Fluorescence microscopy setup capable of ratiometric calcium imaging

Protocol:

- Cell Seeding: Seed epithelial cells onto sterile glass coverslips in a 6-well plate and culture until they reach 70-80% confluency.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution by mixing Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO.
 - Dilute this mixture in serum-free DMEM to a final Fura-2 AM concentration of 2-5 μM.
 - Wash the cells once with standard DMEM.
 - Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Washing: After loading, wash the cells twice with the appropriate experimental buffer (either standard DMEM or calcium-free DMEM) to remove extracellular Fura-2 AM.
- Imaging:



- Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
- Perfuse the cells with either standard DMEM (control group) or calcium-free DMEM (experimental group) for a baseline reading.
- Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

Stimulation:

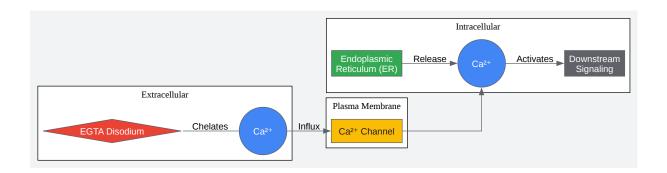
- \circ While continuously imaging, stimulate the cells by adding histamine to the perfusion buffer to a final concentration of 100 μ M.
- Continue to record the fluorescence changes for several minutes to capture the full calcium response.

Data Analysis:

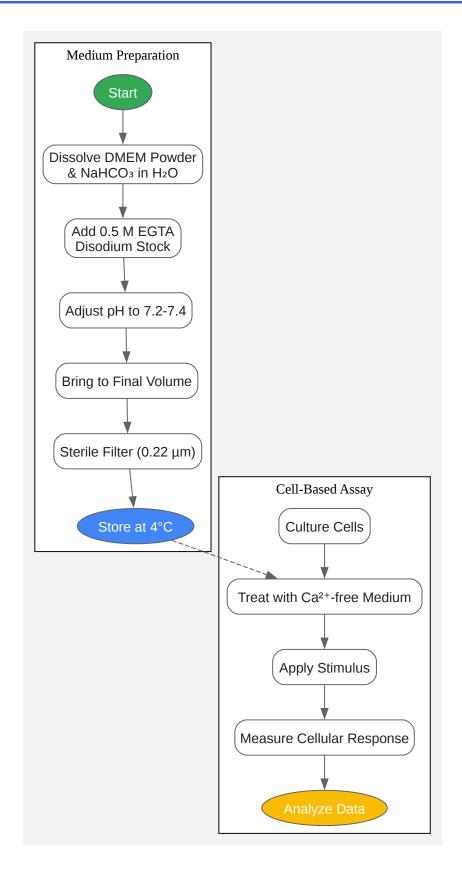
- Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
- The change in this ratio is proportional to the change in intracellular free calcium concentration.
- Compare the histamine-induced calcium transients in cells bathed in standard DMEM versus calcium-free DMEM to determine the contribution of extracellular calcium influx to the overall intracellular calcium signal.

Visualizations Signaling Pathway









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References

- 1. EGTA disodium | 31571-71-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of EGTA on calcium signaling in airway epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
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